molecular formula C3H9ClFNO B2983396 (2S)-3-amino-2-fluoropropan-1-ol CAS No. 344413-83-8

(2S)-3-amino-2-fluoropropan-1-ol

Cat. No.: B2983396
CAS No.: 344413-83-8
M. Wt: 129.56
InChI Key: DTXCSCJRPZOOAQ-GSVOUGTGSA-N
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Description

(2S)-3-amino-2-fluoropropan-1-ol is an organic compound with the molecular formula C3H8FNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-fluoropropan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable precursor, such as (2S)-3-chloro-2-fluoropropan-1-ol, with an amine source like ammonia or an amine derivative. The reaction typically occurs under mild conditions, often in the presence of a base to neutralize the generated hydrochloric acid.

Another synthetic route involves the reduction of (2S)-3-amino-2-fluoropropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward approach to obtaining the desired compound with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The purification process typically includes distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-2-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form (2S)-3-amino-2-fluoropropane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from the reactions of this compound include:

    Oxidation: (2S)-3-amino-2-fluoropropanal or (2S)-3-amino-2-fluoropropanone.

    Reduction: (2S)-3-amino-2-fluoropropane.

    Substitution: Amides, alkylated derivatives.

Scientific Research Applications

(2S)-3-amino-2-fluoropropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to the active sites of enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-amino-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (2S)-3-amino-2-bromopropan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    (2S)-3-amino-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-3-amino-2-fluoropropan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogens or hydroxyl groups. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-3-amino-2-fluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCSCJRPZOOAQ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302245
Record name (2S)-3-Amino-2-fluoro-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344413-83-8
Record name (2S)-3-Amino-2-fluoro-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344413-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-Amino-2-fluoro-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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